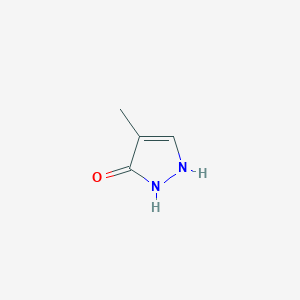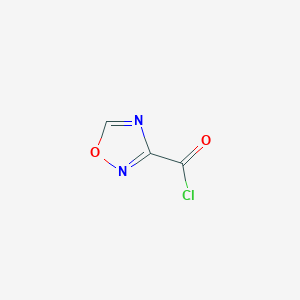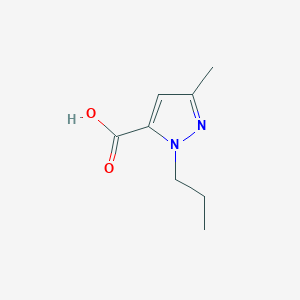
2,2-Dimethyl-3-anilino-3-phenylpropanoic acid ethyl ester
説明
2,2-Dimethyl-3-anilino-3-phenylpropanoic acid ethyl ester, also known as DMAP, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. DMAP is commonly used as a catalyst in organic synthesis reactions due to its unique chemical properties.
作用機序
The mechanism of action of 2,2-Dimethyl-3-anilino-3-phenylpropanoic acid ethyl ester as a catalyst is thought to involve the formation of a complex between this compound and the substrate. The complex then undergoes a reaction to form the desired product. This compound acts as a nucleophile in the reaction by donating a lone pair of electrons to the substrate. This activates the substrate and makes it more reactive towards the reaction.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. This compound is also not expected to have any significant effects on the environment.
実験室実験の利点と制限
2,2-Dimethyl-3-anilino-3-phenylpropanoic acid ethyl ester has several advantages as a catalyst in lab experiments. It is a relatively inexpensive reagent and is readily available. This compound is also stable and can be stored for long periods of time without decomposition. However, this compound has some limitations as a catalyst. It is not effective in reactions that involve strong acids or bases. In addition, this compound can cause side reactions such as epimerization and racemization in some reactions.
将来の方向性
There are several future directions for the use of 2,2-Dimethyl-3-anilino-3-phenylpropanoic acid ethyl ester in scientific research. One direction is to develop new synthetic methods that use this compound as a catalyst. Another direction is to study the mechanism of action of this compound in more detail. This could lead to the development of more efficient catalysts that are based on the same principles as this compound. Finally, this compound could be used as a probe in other spectroscopic techniques such as mass spectrometry and infrared spectroscopy.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has been widely used in scientific research. It is a catalyst that is effective in a variety of organic synthesis reactions. This compound has several advantages as a catalyst, including its low cost and stability. However, it also has some limitations, such as its inability to work with strong acids or bases. Future research on this compound could lead to the development of new synthetic methods and more efficient catalysts.
科学的研究の応用
2,2-Dimethyl-3-anilino-3-phenylpropanoic acid ethyl ester has been widely used in scientific research as a catalyst in organic synthesis reactions. It has been shown to be effective in a variety of reactions such as esterification, amidation, and acylation. This compound is also used as a reagent in the synthesis of pharmaceuticals and natural products. In addition, this compound has been used as a probe in NMR spectroscopy to study the binding of ligands to proteins.
特性
IUPAC Name |
ethyl 3-anilino-2,2-dimethyl-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-22-18(21)19(2,3)17(15-11-7-5-8-12-15)20-16-13-9-6-10-14-16/h5-14,17,20H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSCYZSSCNOTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C1=CC=CC=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,2S,5S)-methyl 3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3133607.png)






![1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3133661.png)


